molecular formula C11H13NO3 B7807201 4-(Propanamidomethyl)benzoic acid

4-(Propanamidomethyl)benzoic acid

Cat. No.: B7807201
M. Wt: 207.23 g/mol
InChI Key: VRALAFRLCDFPAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Propanamidomethyl)benzoic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a propanamidomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Propanamidomethyl)benzoic acid typically involves the reaction of 4-carboxybenzaldehyde with propanamide under specific conditions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Propanamidomethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Produces carboxylic acids.

    Reduction: Produces amines.

    Substitution: Produces halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(Propanamidomethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of 4-(Propanamidomethyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The propanamidomethyl group can enhance the compound’s ability to bind to specific molecular targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzoic acid: Known for its use in the synthesis of folate and as a UV filter in sunscreens.

    4-Nitrobenzoic acid: Used in the synthesis of dyes and as an intermediate in organic synthesis.

    4-Hydroxybenzoic acid: Commonly used as a preservative in the food and cosmetic industries.

Uniqueness

4-(Propanamidomethyl)benzoic acid is unique due to the presence of the propanamidomethyl group, which imparts distinct chemical properties and potential biological activities. This structural feature differentiates it from other benzoic acid derivatives and expands its range of applications in various fields .

Properties

IUPAC Name

4-[(propanoylamino)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-2-10(13)12-7-8-3-5-9(6-4-8)11(14)15/h3-6H,2,7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRALAFRLCDFPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.